N,N,O-Tris(trimethylsilyl)hydroxylamine

Description

Contextualizing Silylated Hydroxylamines in Synthetic Chemistry

Silylation is a widely used strategy in organic synthesis, primarily for the protection of protic functional groups such as alcohols, amines, and carboxylic acids. The introduction of a bulky, non-polar silyl (B83357) group can mask the reactivity of these groups, allowing other parts of a molecule to be modified selectively. The resulting silyl ethers and silyl amines are generally stable under basic conditions but can be easily cleaved when desired, making them excellent temporary protecting groups.

In the context of hydroxylamines (H₂NOH), which contain both a nucleophilic nitrogen and oxygen atom, silylation serves a similar protective role while also modulating the molecule's intrinsic reactivity. The formation of Si-N and Si-O bonds alters the electronic properties of the hydroxylamine (B1172632) core. rsc.orgsemanticscholar.org This modification can enhance solubility in organic solvents and provide steric hindrance that can be exploited to direct the outcome of chemical reactions. The resulting N-silylamines are often used as intermediates in various transformations, including C-N and C-C bond-forming reactions, favored for the straightforward hydrolytic cleavage of the Si-N bond to reveal the free amine product upon reaction completion. rsc.orgresearchgate.net

Significance of N,N,O-Tris(trimethylsilyl)hydroxylamine in Contemporary Organic Research

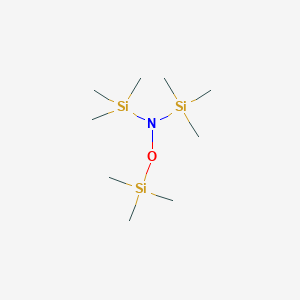

This compound, with the chemical formula C₉H₂₇NOSi₃, is a structurally unique compound where all three active hydrogens of the hydroxylamine backbone have been replaced by trimethylsilyl (B98337) groups. This complete silylation confers a distinct reactivity profile compared to partially silylated or unmodified hydroxylamines. Its molecular structure consists of a central nitrogen-oxygen bond, with two trimethylsilyl groups attached to the nitrogen and one to the oxygen, creating a sterically hindered environment around the N-O core that influences its reaction patterns.

One of the significant, well-established applications of this reagent is in the synthesis of hydroxamic acids. vulcanchem.com These compounds are of considerable interest in medicinal chemistry due to their role as enzyme inhibitors and metal chelating agents. researchgate.net Silylated hydroxylamines, including O-(tert-butyldimethylsilyl)hydroxylamine, are valuable reagents for these syntheses, often used in coupling reactions with activated carboxylic acids. nih.gov

More recently, research has highlighted the role of N,N,O-trisubstituted hydroxylamine moieties in medicinal chemistry as bioisosteres—substituents that can be interchanged without significantly altering the biological activity of a molecule. Studies have shown that replacing hydrocarbon, ether, or amine groups with an N,N,O-trisubstituted hydroxylamine unit can favorably modulate key drug-like properties.

A detailed study involving matched molecular pair analysis demonstrated that this substitution can lead to a significant reduction in lipophilicity (logP), a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While the reduction in logP is comparable to that achieved with a tertiary amine, the weakly basic nature of the N,N,O-trisubstituted hydroxylamine results in greater logD₇.₄ values. Furthermore, this moiety has been shown to improve metabolic stability and reduce binding to human plasma proteins when compared to corresponding hydrocarbon and ether units. These findings underscore the contemporary significance of compounds like this compound and the functional group they represent, providing a sophisticated tool for fine-tuning the properties of therapeutic candidates.

Data Tables

Table 1: Physicochemical Properties of this compound

This table details the key physical and chemical properties of the compound.

| Property | Value |

| CAS Number | 21023-20-1 |

| Molecular Formula | C₉H₂₇NOSi₃ |

| Molecular Weight | 249.57 g/mol chemdad.com |

| Appearance | Colorless to Almost Colorless Clear Liquid chemdad.com |

| Melting Point | -36 °C chemdad.com |

| Boiling Point | 128 °C / 97 mmHg chemdad.com |

| Density | 0.86 g/cm³ chemdad.com |

| Refractive Index | 1.4340-1.4360 chemdad.com |

| Topological Polar Surface Area | 12.5 Ų echemi.com |

| XLogP3 | 4.07 echemi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[dimethyl-[trimethylsilyl(trimethylsilyloxy)amino]silyl]methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H27NOSi3/c1-12(2,3)10(13(4,5)6)11-14(7,8)9/h1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFDIXZMPUWSQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N(O[Si](C)(C)C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H27NOSi3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334159 | |

| Record name | N,N,O-Tris(trimethylsilyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21023-20-1 | |

| Record name | N,N,O-Tris(trimethylsilyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,O-Tris(trimethylsilyl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N,n,o Tris Trimethylsilyl Hydroxylamine

Historical Development of N,N,O-Tris(trimethylsilyl)hydroxylamine Synthesis

The synthesis of N,N,O-trisubstituted hydroxylamines, as a class, has seen significant evolution. Historically, the hydroxylamine (B1172632) functional group received limited attention from the broader synthetic community. Consequently, dedicated and diverse synthetic methods were not a primary focus for many years. Early preparations of silylated hydroxylamines were often extensions of general silylation techniques applied to substrates with active hydrogen atoms. colostate.edu The direct and exhaustive silylation of hydroxylamine or its salts was the most logical and accessible pathway to this compound. The development of potent silylating agents in the mid-20th century provided the necessary tools for this transformation, establishing the foundation for what are now considered classical preparative routes.

Classical Preparative Routes

The traditional and most direct methods for preparing this compound involve the exhaustive silylation of a hydroxylamine precursor using powerful silylating reagents. This approach targets the replacement of all three active hydrogen atoms—two on the nitrogen and one on the oxygen—with trimethylsilyl (B98337) (TMS) groups.

Synthesis from Hydroxylamine Precursors

The fundamental starting material for the classical synthesis is hydroxylamine, typically in the form of a more stable salt, such as hydroxylamine hydrochloride (NH₂OH·HCl) or hydroxylamine sulfate. researchgate.netwikipedia.org The core of the synthesis is the reaction of this precursor with a significant excess of a trimethylsilylating agent. The reaction must be forceful enough to overcome the decreasing reactivity of the substrate as it becomes progressively silylated.

The stepwise silylation proceeds from hydroxylamine to O-(trimethylsilyl)hydroxylamine, then to N,O-Bis(trimethylsilyl)hydroxylamine, and finally to the target this compound. unishivaji.ac.intandfonline.com To drive the reaction to completion and neutralize the acid byproduct (e.g., HCl) generated when using halosilane reagents, a base is typically required. unishivaji.ac.in

General Reaction Scheme: NH₂OH·HCl + >3 (CH₃)₃Si-X ⟶ N(Si(CH₃)₃)₂OSi(CH₃)₃ + Byproducts

Role of Silylating Reagents in Preparation

The choice of silylating agent is critical to the success of the classical synthesis. Silylation is a nucleophilic substitution reaction at the silicon atom, and the effectiveness of the agent depends on its "silyl donor strength" and the nature of its leaving group. sigmaaldrich.com For the exhaustive silylation of hydroxylamine, strong reagents are necessary.

Key silylating agents include:

Trimethylchlorosilane (TMSCl) : This is a powerful and common silylating agent. gelest.com Its use requires the presence of a base, such as triethylamine (B128534) or pyridine, to scavenge the hydrogen chloride (HCl) that is produced during the reaction. gelest.comcore.ac.uk The formation of amine hydrochloride salts can sometimes complicate product purification.

Hexamethyldisilazane (HMDS) : HMDS is another widely used reagent that is less aggressive than TMSCl but offers the advantage of producing ammonia (B1221849) (NH₃) as its only byproduct, which can be easily removed from the reaction mixture. sigmaaldrich.comresearchgate.net While it can silylate many functional groups, its relatively low silylating power may require catalysts (e.g., a small amount of TMSCl, ammonium (B1175870) sulfate) or harsher conditions like prolonged heating to achieve complete trisilylation of hydroxylamine. sigmaaldrich.comacs.orgcmu.edu

N,O-Bis(trimethylsilyl)acetamide (BSA) : BSA is a very potent silylating agent, capable of silylating a wide range of functional groups under neutral conditions. google.com Its byproduct, N-trimethylsilylacetamide, is volatile and easily removed, making it a clean and effective choice for producing fully silylated compounds like this compound.

Below is an interactive data table summarizing the properties of these classical silylating agents.

| Silylating Reagent | Formula | Byproduct(s) | Key Characteristics |

| Trimethylchlorosilane | (CH₃)₃SiCl | HCl | High reactivity; requires a base scavenger. gelest.comgelest.com |

| Hexamethyldisilazane | ((CH₃)₃Si)₂NH | NH₃ | Moderate reactivity; volatile byproduct; often requires a catalyst. sigmaaldrich.comcmu.edu |

| N,O-Bis(trimethylsilyl)acetamide | CH₃C(OSi(CH₃)₃)=NSi(CH₃)₃ | N-trimethylsilylacetamide | High reactivity; neutral, volatile byproducts. google.com |

Modern Approaches and Diversity-Oriented Synthesis

While classical silylation is effective for producing this compound itself, modern synthetic chemistry has focused on developing more versatile and convergent methods for creating a wide array of structurally diverse N,N,O-trisubstituted hydroxylamines. These strategies are not typically employed for the synthesis of the simple tris(trimethylsilyl) derivative but are crucial for accessing more complex analogues.

N-O Bond Formation Strategies

A significant modern advancement in the synthesis of the N,N,O-trisubstituted hydroxylamine scaffold is the development of direct N-O bond formation strategies. This approach is highly convergent, constructing the core functional group by coupling an amine-based nucleophile with an oxygen-based electrophile.

In a key example of this methodology, magnesium dialkylamides (generated in situ from secondary amines) are used as the nucleophilic component. These react with alcohol-derived 2-methyl-2-tetrahydropyranyl (MTHP) monoperoxyacetals, which serve as "R-O⁺" electrophiles. organic-chemistry.org This method allows for the synthesis of a broad range of N,N,O-trisubstituted hydroxylamines with significant functional group tolerance under mild conditions.

Stereoselective and Stereospecific Synthetic Methods

For the synthesis of complex, chiral N,N,O-trisubstituted hydroxylamines, which are of interest in medicinal chemistry and materials science, stereoselective methods have been developed. These advanced techniques are not relevant for the synthesis of the achiral this compound but represent the cutting edge of hydroxylamine synthesis.

Examples of such stereoselective approaches include:

Enantioselective sigmaaldrich.comresearchgate.net-Sigmatropic Rearrangements : Methods involving the rearrangement of allylic amine N-oxides, sometimes under metal catalysis, can produce chiral trisubstituted hydroxylamines with high enantioselectivity.

Palladium-Catalyzed Reactions : The use of chiral palladium catalysts has enabled the enantioselective synthesis of O-tert-alkyl allylic trisubstituted hydroxylamines.

These modern strategies highlight the shift from simple derivatization to the sophisticated, diversity-oriented construction of complex molecules containing the N,N,O-trisubstituted hydroxylamine motif.

Structural Elucidation and Spectroscopic Analysis Approaches

Molecular Architecture and Conformational Analysis

The molecular structure of N,N,O-Tris(trimethylsilyl)hydroxylamine, with the chemical formula C9H27NOSi3, consists of a central nitrogen atom bonded to an oxygen atom and two silicon atoms. nih.govscbt.comalfa-chemistry.comchemspider.com The oxygen atom is, in turn, bonded to a third silicon atom. Each of the three silicon atoms is part of a trimethylsilyl (B98337) group, -(CH3)3Si. This arrangement results in two TMS groups being attached to the nitrogen (N,N-bis(trimethylsilyl)) and one to the oxygen (O-trimethylsilyl). chemspider.comnist.gov

Table 1: General Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H27NOSi3 |

| Molecular Weight | 249.58 g/mol |

| Appearance | Colorless to Almost colorless clear liquid |

| Boiling Point | 128 °C (at 97 mmHg) |

| Melting Point | -36 °C |

| Density | 0.86 g/mL |

This table contains data sourced from Alfa Chemistry. alfa-chemistry.com

Comparing this compound with structurally related compounds provides valuable insights.

Tris(trimethylsilyl)amine (B75434) ([(CH3)3Si]3N): This molecule is analogous but lacks the oxygen atom in the core. A gas-phase electron diffraction study of Tris(trimethylsilyl)amine revealed a planar or near-planar arrangement of the Si3N unit, which is an unusual geometry for a trivalent nitrogen atom typically found in a pyramidal shape (as in ammonia). libretexts.orgrsc.org This planarity is attributed to pπ-dπ bonding between the nitrogen lone pair and the empty d-orbitals of silicon, alongside steric repulsion between the bulky TMS groups. The Si-N bond length was determined to be 175.5 pm, and the Si-N-Si bond angles are all approximately 120°. rsc.org In this compound, the geometry around the nitrogen is expected to be distorted from this planar arrangement due to the presence of the N-O bond and the different electronic environment. The Si-N-Si angle would likely be smaller than 120°.

N,O-Bis(trimethylsilyl)hydroxylamine ([(CH3)3Si]ONHSi(CH3)3): This compound has one TMS group on the oxygen and one on the nitrogen, with the nitrogen also bonded to a hydrogen atom. sigmaaldrich.com The presence of a smaller hydrogen atom instead of a third TMS group reduces steric hindrance compared to the tris-silylated compound. This would allow for greater conformational flexibility around the N-O bond.

The progressive substitution of hydrogen atoms in hydroxylamine (B1172632) (NH2OH) with bulky TMS groups leads to significant changes in molecular geometry, from the non-planar structure of hydroxylamine to the sterically crowded and more complex conformation of this compound.

Advanced Spectroscopic Techniques for Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool for confirming the structure of this compound.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. Due to the structural arrangement, there are two distinct environments for the trimethylsilyl groups: the two equivalent groups attached to the nitrogen atom and the single group attached to the oxygen atom. This should give rise to two distinct signals. The protons on the two N-Si(CH3)3 groups would appear as a single peak with an integration value corresponding to 18 protons, while the protons on the O-Si(CH3)3 group would appear as another peak with an integration of 9 protons. The chemical shifts for protons in TMS groups generally appear in the upfield region of the spectrum, close to the tetramethylsilane (B1202638) (TMS) reference at 0.0 ppm. docbrown.infodocbrown.info

¹³C NMR: Similarly, the carbon-13 NMR spectrum would show two signals, corresponding to the methyl carbons of the N-bound TMS groups and the O-bound TMS group. docbrown.info

²⁹Si NMR: Silicon-29 NMR spectroscopy provides direct information about the silicon environments. Two peaks are expected: one for the two equivalent silicon atoms bonded to nitrogen and one for the single silicon atom bonded to oxygen. The chemical shifts in ²⁹Si NMR are sensitive to the electronegativity of the attached atoms. researchgate.netpascal-man.com Since oxygen is more electronegative than nitrogen, the silicon atom of the O-TMS group is expected to resonate at a different chemical shift compared to the silicon atoms of the N-TMS groups. rsc.org

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation patterns, which can help confirm the structure. The electron ionization (EI) mass spectrum of this compound is available in the NIST database and shows several characteristic peaks. nist.gov

The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 249, which corresponds to the molecular weight of the compound. nist.gov

Key fragmentation pathways for silylated compounds involve the cleavage of Si-C and Si-N bonds. nih.govnih.govlibretexts.org Common fragments include:

[M-15]⁺: Loss of a methyl radical (•CH3), resulting in a prominent peak at m/z 234. This is a very common fragmentation for trimethylsilyl compounds.

[M-89]⁺ or [Si(CH3)3O]⁺: Cleavage of the N-O bond could lead to the formation of the trimethylsiloxy cation at m/z 89 or the loss of this group from the molecular ion, resulting in a peak at m/z 160.

[Si(CH3)3]⁺: A peak at m/z 73 is characteristic of the trimethylsilyl cation, which is a stable and commonly observed fragment in the mass spectra of TMS-derivatized molecules. nih.gov

Table 2: Major Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Relative Intensity |

|---|---|---|

| 249 | [M]⁺ | Low |

| 234 | [M - CH3]⁺ | High |

| 147 | [(CH3)3Si-N-Si(CH3)3]⁺ | Moderate |

| 130 | [(CH3)2Si=N-Si(CH3)2]⁺ | Moderate |

| 73 | [Si(CH3)3]⁺ | High (Base Peak) |

This table is based on data from the NIST WebBook. nist.gov

The fragmentation pattern, particularly the base peak at m/z 73 and the significant [M-15]⁺ ion, is highly characteristic of a compound containing multiple trimethylsilyl groups.

While specific X-ray crystallography or gas-phase electron diffraction (GED) studies for this compound are not readily found in the surveyed literature, data from analogous compounds can provide structural predictions.

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds free from intermolecular forces. wikipedia.orgnih.gov A GED study on the closely related Tris(trimethylsilyl)amine revealed a planar Si3N skeleton. rsc.org For this compound, a GED study would be expected to reveal a non-planar geometry at the nitrogen atom due to the N-O bond. Key parameters such as Si-N, Si-O, and N-O bond lengths, as well as Si-N-Si, Si-N-O, and N-O-Si bond angles, could be precisely determined.

X-ray crystallography would provide the definitive solid-state structure. This technique would reveal how the molecules pack in a crystal lattice and provide precise measurements of bond lengths and angles in the solid phase. Such an analysis could reveal if intermolecular interactions or crystal packing forces cause significant deviations from the gas-phase structure. For instance, a study on trimethylamine-gallane (Me3N·GaH3) utilized both GED and X-ray crystallography to compare its structure in both phases. researchgate.net A similar dual approach for this compound would offer a complete structural picture.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Tris(trimethylsilyl)amine |

| N,O-Bis(trimethylsilyl)hydroxylamine |

| Hydroxylamine |

| Ammonia (B1221849) |

| Tetramethylsilane |

Reactivity Patterns and Mechanistic Investigations of N,n,o Tris Trimethylsilyl Hydroxylamine

General Reactivity Principles: Silicon-Nitrogen and Silicon-Oxygen Bond Lability

The reactivity of N,N,O-Tris(trimethylsilyl)hydroxylamine is fundamentally governed by the nature of its constituent bonds. The silicon-oxygen (Si-O) and silicon-nitrogen (Si-N) bonds are inherently labile, a characteristic that is central to the compound's chemical behavior. The N-O bond itself is also a point of potential reactivity, being significantly weaker than typical C-C or C-N bonds, with an average bond energy of approximately 57 kcal/mol. mdpi.com This inherent weakness makes the N-O unit susceptible to cleavage under various catalytic conditions. mdpi.com

A defining characteristic of tris(organosilyl)hydroxylamines is their tendency to undergo thermal rearrangement. acs.org This process highlights the dynamic nature of the silicon-substituent bonds within the molecule.

Reactions Involving Trimethylsilyl (B98337) Group Transformations

The trimethylsilyl groups on both nitrogen and oxygen are active participants in the compound's chemistry, undergoing both cleavage and exchange reactions. This reactivity can be controlled to target specific sites within the molecule.

A significant reaction pathway for this compound and its derivatives is the reversible thermal rearrangement involving the positional exchange of organosilyl groups between the oxygen and nitrogen atoms. lookchem.com This intramolecular migration demonstrates the lability of both the N-Si and O-Si bonds and their capacity to be cleaved and reformed under thermal conditions.

This reversible exchange often precedes an irreversible thermal isomerization at higher temperatures (180-200 °C), which results in the formation of silylaminosiloxanes. acs.orglookchem.com The cleavage of the TMS groups can also be effected by standard reagents that target silyl (B83357) ethers and silylamines, such as protic sources or fluoride (B91410) ions, leading to the formation of desilylated hydroxylamine (B1172632) derivatives. The reaction with trimethylsilyl chloride (TMSCl) can be used to form silyl ethers, though hydrolysis of the TMS group is a competing reaction if water is present. orgsyn.org

The distinct electronic environments of the nitrogen and oxygen atoms allow for a degree of controlled reactivity. The exchange of organosilyl groups between nitrogen and oxygen is a prime example of controlled, albeit reversible, transformation. lookchem.com This dynamic equilibrium allows for the population of isomers under specific temperature conditions, effectively controlling the position of the silyl groups.

Selective cleavage can be achieved by tuning reaction conditions. For instance, the O-Si bond, being generally more labile to hydrolysis than the N-Si bonds in the absence of catalysis, can sometimes be cleaved preferentially under mild acidic or basic conditions. This differential reactivity allows the compound to serve as a precursor to N,N-disubstituted hydroxylamines.

Electrophilic and Nucleophilic Attack Profiles

The presence of lone pairs on both the nitrogen and oxygen atoms imparts nucleophilic character to this compound. Generally, for hydroxylamines, the presence of an adjacent atom with a lone pair enhances nucleophilicity, a phenomenon known as the alpha effect. masterorganicchemistry.com This suggests that the nitrogen atom, in particular, would be a potent nucleophilic center.

However, the three bulky trimethylsilyl groups create significant steric hindrance, which can diminish the expected nucleophilicity compared to less substituted hydroxylamines. masterorganicchemistry.com The nucleophilic character is evident in its reactions with electrophiles. For example, related N,O-bis(trimethylsilyl)hydroxylamine reacts with electrophilic boron compounds like 9-chloro-9-borafluorene. sigmaaldrich.com

The molecule's profile toward electrophilic attack is less defined, but the Si-C and Si-O bonds can be targeted by strong electrophiles. The oxygen atom's lone pairs also allow it to act as a Lewis base, coordinating to metal centers or other Lewis acids, which can be an initial step in catalyzed reactions.

Table 1: Predicted Reactivity Profile of this compound This table is generated based on general principles of organosilicon and hydroxylamine chemistry.

| Reagent Type | Expected Site of Attack on Substrate | Primary Product Type | Controlling Factors |

|---|---|---|---|

| Protic Acids (e.g., HCl, H₂O) | Oxygen and Nitrogen (O-Si and N-Si bonds) | Desilylated Hydroxylamines | Reaction Stoichiometry, Temperature |

| Lewis Acids (e.g., BCl₃, TiCl₄) | Oxygen or Nitrogen Lone Pair | Coordinated Adduct, Cleavage Products | Steric Hindrance, Lewis Acid Hardness |

| Alkylating Agents (e.g., CH₃I) | Nitrogen Lone Pair | Quaternary Ammonium (B1175870) Salt | Steric Hindrance |

| Fluoride Ion (e.g., TBAF) | Silicon Atoms (O-Si and N-Si bonds) | Desilylated Hydroxylamines | High Si-F Bond Affinity |

Mechanistic Studies of Key Transformations

Mechanistic studies have provided significant insight into the reactivity of tris(organosilyl)hydroxylamines, particularly concerning the rearrangement of the silyl groups.

The most studied transformation is the thermal, reversible exchange of silyl groups between the oxygen and nitrogen atoms. lookchem.com Kinetic data and activation parameters for this process support a mechanism described as a type I dyotropic rearrangement. This process involves the concerted migration of two groups, proceeding through a four-centered transition state where the silicon atoms interact with both the nitrogen and oxygen atoms simultaneously. lookchem.com This intramolecular pathway explains the clean, positional isomerization observed at temperatures between 140-165 °C. lookchem.com

The reaction of related silicon hydrides, such as tris(trimethylsilyl)silane (B43935), with diarylaminyl radicals has been shown to proceed via a transition state with high steric demand, as indicated by low preexponential factors. nih.gov While not a direct study of this compound, it suggests that its reactions with radical species would also be heavily influenced by the steric bulk of the TMS groups.

Pathways for the reduction of hydroxylamine itself have been explored in other contexts, such as enzymatic reactions, where the process involves the reductive cleavage of the N-O bond to liberate water and form an intermediate with a metal-bound amino group. nih.gov While the system is different, the fundamental principle of N-O bond cleavage as a key step in the transformation to nitrogen-containing products is a shared feature. mdpi.comnih.gov

Kinetics and Selectivity Considerations

The reactivity of this compound is primarily characterized by its function as a silylating agent and its propensity to undergo thermal rearrangement. However, detailed kinetic studies quantifying the rates and selectivity of its silylation reactions with various substrates are not extensively documented in publicly available literature. General principles of silylation suggest that the reaction rates are influenced by factors such as the steric and electronic nature of the substrate, the solvent, and the temperature. alfa-chemistry.com

In the context of its thermal rearrangement, kinetic data for a series of related tris(organosilyl)hydroxylamines indicate that the reactions follow first-order kinetics. The rate of rearrangement is sensitive to the nature of the silyl substituents. For instance, the half-life for the rearrangement of several N,N-bis(trimethylsilyl)-O-(organosilyl)hydroxylamines at 205 °C varies with the substituent on the O-silyl group, demonstrating the electronic and steric influence on the reaction rate.

Table 1: Half-lives for the Thermal Rearrangement of Various Tris(organosilyl)hydroxylamines at 205 °C

| Compound | Half-life (t½) in seconds |

| (Me₃Si)₂NOSiMe₃ | 5800 |

| (Me₃Si)₂NOSiMe₂-t-Bu | 3600 |

| (Me₃Si)₂NOSiMe₂H | 2200 |

| Me₃Si(PhMe₂Si)NOSiMe₃ | 1800 |

Data sourced from a study on the rearrangement of organosilyl groups in tris(organosilyl)hydroxylamines.

The selectivity of this compound in its reactions is a critical aspect that also warrants more in-depth investigation. As a silylating agent, its selectivity for different functional groups within a molecule would be of significant interest in synthetic chemistry. However, specific studies detailing the chemoselectivity, regioselectivity, or stereoselectivity of this particular reagent are not readily found in the surveyed literature. The high product selectivity observed in its thermal rearrangement suggests a well-defined mechanistic pathway, ruling out simple one- or two-step mechanisms.

Exploration of Rearrangement Mechanisms

The thermal rearrangement of this compound and its analogs represents a significant facet of its reactivity, with research pointing towards a complex mechanistic pathway. The irreversible thermal rearrangement of tris(organosilyl)hydroxylamines has been identified as a key reaction. comporgchem.com

The proposed mechanism for this rearrangement is a dyotropic rearrangement, a pericyclic process where two sigma bonds migrate simultaneously within a molecule. In the case of tris(organosilyl)hydroxylamines, this would involve the exchange of two silyl groups between the nitrogen and oxygen atoms. Computational and experimental studies on other systems have shown that dyotropic rearrangements can proceed through either a concerted or a stepwise mechanism, often influenced by the nature of the migrating groups and the molecular framework. comporgchem.com For the rearrangement of tris(organosilyl)hydroxylamines, the kinetic evidence and high product selectivity argue against a simple, non-concerted radical or ionic mechanism.

While a definitive computational analysis of the transition state and energy profile for the dyotropic rearrangement of this compound itself is not widely reported, the concept of such a rearrangement provides a plausible framework for understanding the observed product formation. Mechanistic studies on related rearrangements, such as the dyotropic rearrangement of β-lactams, have utilized computational methods to elucidate the intricate electronic and steric factors governing the reaction, suggesting that similar in-depth theoretical investigations would be invaluable for fully understanding the behavior of this compound.

Applications of N,n,o Tris Trimethylsilyl Hydroxylamine in Chemical Transformations

Pivotal Role in Hydroxamic Acid Synthesis

The synthesis of hydroxamic acids is a significant area of medicinal chemistry, as this functional group is a key pharmacophore in many biologically active compounds. N,N,O-Tris(trimethylsilyl)hydroxylamine serves as an effective, anhydrous source of the hydroxylamine (B1172632) moiety, which, after acylation, can be easily deprotected under mild conditions to reveal the desired hydroxamic acid. The use of silylated hydroxylamines, such as O-(tert-butyldimethylsilyl)hydroxylamine, is a known strategy for preparing delicate hydroxamates. nih.govgoogle.com

A primary application of this compound is its reaction with acyl chlorides to form silylated hydroxamic acid intermediates. The general mechanism follows a nucleophilic addition-elimination pathway. wikipedia.orgwikipedia.orglibretexts.org The nitrogen atom of the silylated hydroxylamine attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion and the formation of a C-N bond. One of the N-silyl groups is typically lost during this process, often as chlorotrimethylsilane. The remaining O-silyl group acts as a protecting group for the hydroxyl function of the resulting hydroxamic acid. This intermediate is then subjected to a deprotection step, usually acidic hydrolysis, to yield the final hydroxamic acid.

The reaction proceeds in two main stages:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the carbonyl carbon of the acyl chloride.

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion. A trimethylsilyl (B98337) group is subsequently removed.

This method is advantageous as it avoids the use of free hydroxylamine, which can be unstable. google.com The silyl (B83357) groups also prevent unwanted side reactions.

The use of silylated hydroxylamines provides a valuable route for hydroxamic acid synthesis, particularly when dealing with sensitive substrates. However, the methodology has certain limitations. One of the most significant drawbacks can be the reaction yield. For instance, in synthetic routes for the drug Vorinostat that employ O-(trimethylsilyl)hydroxylamine (a closely related reagent) and suberoyl chloride, the reported yields are often modest, ranging from 20% to 35%. google.comgoogle.com

Table 1: Comparison of Reagents in Hydroxamic Acid Synthesis

| Reagent/Method | Starting Material | Key Features | Common Yields | Citations |

| O-(trimethylsilyl)hydroxylamine | Acid Chloride | Anhydrous conditions, silyl protection | 20-35% | google.comgoogle.com |

| Hydroxylamine Hydrochloride | Acid Chloride | Direct, one-step process | 15-30% | google.com |

| O-Benzylhydroxylamine | Acid Chloride | Benzyl protection, requires deprotection (e.g., hydrogenolysis) | ~35% | google.com |

| Enzymatic (Lipase) | Carboxylic Acid | Mild, eco-friendly conditions | ~70% | researchgate.net |

This compound and its analogues are particularly useful in the multi-step synthesis of complex, biologically important hydroxamic acids. A prominent example is the synthesis of Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA), an inhibitor of histone deacetylases used in cancer therapy. google.com

In one of the documented synthetic pathways for Vorinostat, suberoyl chloride is reacted sequentially with aniline (B41778) and O-(trimethylsilyl)hydroxylamine. google.com The silylated intermediate is then deprotected to afford the final drug molecule. While this specific route is not always the highest-yielding, its use demonstrates the utility of silylated hydroxylamines in constructing complex pharmacophores where controlled, stepwise addition of different amine nucleophiles is required. The mild conditions for deprotection of the silyl group are compatible with a wide range of other functional groups that may be present in the molecule. nih.gov

Other Synthetic Utilities

Beyond its primary role in hydroxamic acid synthesis, the reactive N-Si and O-Si bonds in this compound make it a potential precursor for other classes of nitrogen-containing organic compounds.

The reactivity of silylated amines and hydroxylamines allows them to serve as building blocks for various nitrogenous molecules. For example, the related compound N,O-Bis(trimethylsilyl)hydroxylamine is used to prepare 10-trimethylsilyloxy-9-aza-10-boraphenanthrene by reacting with 9-chloro-9-borafluorene. sigmaaldrich.com Similarly, Tris(trimethylsilyl)amine (B75434) is a well-established precursor for compounds like nitrogen trifluoride and various metal-nitrido clusters. wikipedia.org

By analogy, this compound can be envisioned as a precursor for N-silylated or O-silylated nitrogen heterocycles. The cleavage of the N-Si or O-Si bonds allows for the introduction of the nitrogen-oxygen unit into different molecular frameworks. It can also be used in the synthesis of other complex hydroxylamine derivatives. For instance, N,O-disubstituted hydroxylamines can be prepared via the reductive amination of O-monosubstituted hydroxylamines. nih.gov Furthermore, N-(trimethylsilyl)imines are known stable intermediates used to synthesize aziridines, β-lactams, and various amino compounds, highlighting the broad utility of N-Si bonds in constructing N-containing functional groups. capes.gov.br

Computational and Theoretical Chemistry Studies

Quantum Mechanical Investigations of Electronic Structure

Quantum mechanical calculations are essential for elucidating the electronic properties that govern the behavior of N,N,O-Tris(trimethylsilyl)hydroxylamine. While specific studies focusing solely on the electronic structure of this exact molecule are not prevalent in the reviewed literature, analysis of related silylamines and hydroxylamines provides a strong basis for understanding its characteristics.

Theoretical studies on molecules like tris(trimethylsilyl)amine (B75434) have explored the nature of the nitrogen center, investigating phenomena such as hyperconjugation and pπ-dπ bonding. acs.org For this compound, the nitrogen atom is bonded to two silicon atoms and an oxygen atom, creating a unique electronic environment. Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the distribution of electron density, molecular orbital energies, and the nature of the frontier orbitals (HOMO and LUMO).

In a study on the analogous compound N,N-diethylhydroxylamine, a combination of spectroscopy and quantum mechanical calculations provided detailed electronic information. researchgate.netnih.gov The electron binding energies for the highest occupied molecular orbital (HOMO) and the next-to-highest occupied molecular orbital (NHOMO) were determined to be 8.95 eV and 10.76 eV, respectively. researchgate.netnih.gov Calculations for this related molecule indicated that ionization from the HOMO leads to a significant structural change from an amine-like to an N-oxoammonium arrangement. researchgate.netnih.gov Furthermore, K-shell binding energies were determined for the carbon, nitrogen, and oxygen atoms. researchgate.netnih.gov Such studies highlight the capability of quantum mechanics to probe the core electronic properties of silylated hydroxylamines.

Molecular Dynamics Simulations and Conformational Preferences

Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of flexible molecules over time. uni-miskolc.hu By simulating the atomic motions of a molecule, MD can reveal preferred shapes (conformers) and the dynamics of their interconversion. uni-miskolc.hunih.gov For this compound, the key flexible regions are the rotatable bonds, specifically the Si-N and N-O single bonds. The bulky trimethylsilyl (B98337) (TMS) groups introduce significant steric hindrance, which heavily influences the molecule's accessible conformations.

While specific MD studies on this compound are not detailed in the available literature, the methodology is well-established for analyzing complex molecules. nih.govrochester.edu An MD simulation would typically involve defining a force field (like AMBER or CHARMM) to describe the interatomic forces and simulating the molecule's movement in a chosen environment, such as in a vacuum or a solvent. uni-miskolc.huescholarship.org The simulation trajectory provides information on how torsional angles change over time, allowing for the identification of low-energy, stable conformations. nih.gov

For example, studies on N,N-diethylhydroxylamine have shown that multiple stable conformers exist, characterized by the orientation of the hydroxyl hydrogen and the alkyl side chains (trans or gauche). researchgate.netnih.gov A similar analysis for this compound would likely reveal several preferred conformers dictated by the spatial arrangement of the three TMS groups to minimize steric clash. The relative populations of these conformers would be determined by their free energies.

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods are instrumental in predicting and explaining the reactivity of chemical compounds. By modeling reaction pathways and calculating the energies of reactants, transition states, and products, chemists can estimate activation energies and reaction rates. nih.gov

For silylated compounds, computational studies have shed light on their reaction mechanisms. For instance, in the reaction of diarylaminyl radicals with the related compound tris(trimethylsilyl)silane (B43935), a semiempirical approach was used to estimate activation energies, revealing that reactivity is mainly related to the reaction enthalpy and that there is a high steric demand in the transition state. nih.gov This finding is highly relevant to this compound, where the three bulky TMS groups would be expected to exert significant steric influence on its reactions.

Furthermore, thermal rearrangements are a known reaction pathway for related compounds. The irreversible thermal rearrangement of tris(organosilyl)hydroxylamines has been reported, a process that can be investigated in detail using computational methods to map the potential energy surface and identify the lowest-energy pathway for the rearrangement. acs.org Computational models can also predict sites of nucleophilic or electrophilic attack by analyzing the molecule's electrostatic potential and frontier molecular orbitals.

Spectroscopic Property Predictions via Computational Methods

Computational chemistry provides highly valuable methods for predicting spectroscopic properties, which are crucial for structure verification and interpretation of experimental data.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prominent application of computational methods. researchgate.net Techniques based on Density Functional Theory (DFT), such as the Gauge-Including Atomic Orbital (GIAO) method, are commonly used. nrel.gov More recently, machine learning and deep neural network (GNN) approaches have shown remarkable accuracy in predicting ¹H and ¹³C chemical shifts. nrel.govnih.gov For accurate predictions, it is often necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts over the ensemble of low-energy conformers. github.io Different functionals and basis sets can be benchmarked against experimental data to find the optimal level of theory; for example, the WP04 functional has been specifically optimized for predicting ¹H shifts in chloroform. github.io

Vibrational (IR) Spectroscopy: Quantum mechanical calculations can also predict infrared (IR) spectra by computing the vibrational frequencies and their corresponding intensities. While experimental gas-phase IR data is available for the related N,O-Bis(trimethylsilyl)hydroxylamine, computational methods can be used to assign the observed vibrational modes to specific bond stretches, bends, and torsions within the molecule. nist.gov

Mass Spectrometry: While not a direct prediction of the spectrum itself, computational tools can predict properties relevant to mass spectrometry. For instance, the predicted collision cross section (CCS) values for different adducts of this compound have been calculated and are available in databases like PubChem. uni.lu These values are useful in ion mobility-mass spectrometry for identifying the compound.

Predicted Collision Cross Section (CCS) Data

The following table displays predicted collision cross section (CCS) values for various adducts of this compound, calculated using the CCSbase model. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 250.14733 | 155.5 |

| [M+Na]⁺ | 272.12927 | 160.8 |

| [M-H]⁻ | 248.13277 | 156.9 |

| [M+NH₄]⁺ | 267.17387 | 175.5 |

| [M+K]⁺ | 288.10321 | 162.1 |

| [M]⁺ | 249.13950 | 159.5 |

| [M]⁻ | 249.14060 | 159.5 |

Current Research Gaps and Future Research Directions

Unexplored Reaction Pathways and Substrates

While N,N,O-Tris(trimethylsilyl)hydroxylamine has been utilized in a number of chemical transformations, a vast landscape of its potential reactivity remains uncharted. The interplay of its nucleophilic nitrogen and oxygen atoms, shielded by bulky trimethylsilyl (B98337) groups, presents a unique chemical profile that warrants deeper investigation.

A significant area for future research lies in the exploration of its cycloaddition reactions beyond currently known examples. While the participation of hydroxylamines in [3+2] cycloadditions with nitrile oxides is a known method for synthesizing isoxazole (B147169) heterocycles, the specific behavior of the fully silylated hydroxylamine (B1172632) in a broader range of cycloaddition reactions is not well-documented. mdpi.com Investigating its reactivity with a diverse array of dipolarophiles could unlock novel routes to complex heterocyclic frameworks. Theoretical studies, such as those performed on the reaction between nitriles and hydroxylamine, could provide valuable insights into the reaction mechanisms and help guide experimental design. rsc.org

Furthermore, the potential of this compound to act as a precursor to the highly reactive nitroxyl (B88944) (HNO) fragment presents an exciting avenue for exploration. nih.gov The controlled release of HNO from this stable, easy-to-handle source could have significant implications for the synthesis of nitrogen-containing compounds and for applications in chemical biology. Research into the conditions required for efficient HNO generation and its subsequent trapping by various substrates is a promising area of study.

The reactivity of this compound in radical reactions is another underexplored domain. While radical-based reagents like tris(trimethylsilyl)silane (B43935) have been extensively studied, the radical chemistry of its hydroxylamine counterpart is less understood. mdpi.com Investigating its behavior under various radical initiation conditions could lead to the development of new methods for C-N and C-O bond formation.

Development of Novel Catalytic Systems for Transformations

The development of new catalytic systems is crucial for unlocking the full synthetic potential of this compound. While some transformations can be achieved under thermal conditions, catalytic approaches offer greater control, efficiency, and selectivity.

A key area for future research is the design of chiral Lewis acid catalysts to control the stereochemical outcome of reactions involving this reagent. While chiral Lewis acid-hydroxylamine hybrid reagents have been explored for enantioselective Michael additions, the development of catalysts specifically tailored for the unique steric and electronic properties of this compound is needed. researchgate.net Such catalysts could enable the enantioselective addition of the silylated hydroxylamine to a variety of prochiral electrophiles.

Furthermore, transition metal catalysis offers a wealth of opportunities for activating and functionalizing this compound. Recent advancements in the development of chiral ligands for transition-metal-catalyzed enantioselective silylation and borylation of C-H bonds highlight the potential for similar strategies to be applied to this reagent. nih.gov The exploration of various transition metal complexes, such as those based on rhodium, iridium, or palladium, could lead to novel catalytic cycles for asymmetric amination and oxygenation reactions.

The use of organocatalysis also presents a promising frontier. The development of chiral organocatalysts, which has seen significant progress in recent years, could provide metal-free alternatives for promoting stereoselective transformations of this compound. numberanalytics.com

Advanced Methodologies for Stereoselective Synthesis

Achieving high levels of stereocontrol in reactions involving this compound is a critical challenge and a major area for future research. The development of advanced methodologies for stereoselective synthesis will be essential for its application in the synthesis of complex, chiral molecules.

One promising approach is the use of chiral auxiliaries attached to either the substrate or the reagent itself. While this strategy is well-established in organic synthesis, its application to reactions of this compound is not yet fully explored. Designing and synthesizing chiral analogues of this reagent could provide a direct route to enantiomerically enriched products.

Another key area is the development of catalyst-controlled stereoselective reactions. As mentioned previously, the design of new chiral Lewis acid and transition metal catalysts will be paramount. numberanalytics.comfit.edu The challenges in this area include overcoming the steric bulk of the trimethylsilyl groups and achieving high levels of enantioselectivity. Computational modeling can play a crucial role in the rational design of new and more effective catalysts. numberanalytics.com

Furthermore, exploring substrate-controlled diastereoselective reactions with chiral substrates bearing stereodirecting groups is another important avenue. Understanding how the stereochemistry of the substrate influences the approach of this compound will be key to developing predictable and highly selective transformations.

Expanding Synthetic Applications Beyond Current Scope

The unique properties of this compound suggest that its synthetic utility could extend far beyond its current applications. A forward-thinking approach is needed to identify and develop new areas where this reagent can make a significant impact.

One exciting possibility is its use as a monomer or precursor in the synthesis of novel nitrogen- and oxygen-containing polymers. The presence of three reactive silyl (B83357) groups offers multiple points for polymerization, potentially leading to materials with unique thermal, electronic, or mechanical properties. The role of silyl-based reagents in polymerization is an active area of research, and extending this to silylated hydroxylamines is a logical next step. mdpi.com

The application of this compound in materials science is another promising, yet largely unexplored, area. Its ability to act as a source of both nitrogen and oxygen could be exploited in the synthesis of novel ceramics or as a surface modification agent to alter the properties of materials.

Q & A

Q. What are the established synthetic routes for N,N,O-Tris(trimethylsilyl)hydroxylamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via silylation of hydroxylamine derivatives. A common method involves reacting hydroxylamine hydrochloride with excess trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) under anhydrous conditions . Key steps:

Anhydrous Environment : Use dry solvents (e.g., THF or dichloromethane) and inert gas (N₂/Ar) to prevent hydrolysis.

Stoichiometry : Maintain a 3:1 molar ratio of TMSCl to hydroxylamine to ensure complete silylation.

Purification : Distill under reduced pressure (e.g., 78–80°C at 100 mmHg) .

- Optimization Table :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dry THF | Maximizes solubility |

| Temperature | 0–5°C (reaction), 25°C (workup) | Reduces side reactions |

| Base | Triethylamine | Neutralizes HCl byproduct |

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Store at 0–6°C in airtight, moisture-resistant containers to prevent degradation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with water to prevent exothermic reactions .

Advanced Research Questions

Q. How does this compound participate in the synthesis of hydroxamic acids, and what mechanistic insights explain its reactivity?

- Methodological Answer : The compound reacts with acid chlorides to form hydroxamic acids via nucleophilic acyl substitution. Mechanism:

Silyl Group Activation : Trimethylsilyl (TMS) groups protect the hydroxylamine’s nitrogen and oxygen, enhancing nucleophilicity.

Acyl Transfer : The oxygen atom attacks the electrophilic carbonyl carbon of the acid chloride, releasing TMSCl .

- Key Evidence :

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| Acetyl chloride | Acetohydroxamic acid | 85–90 | 0°C, anhydrous DCM |

| Benzoyl chloride | Benzohydroxamic acid | 78 | RT, 2 hours |

Q. What are the decomposition pathways of this compound under varying environmental conditions, and how can stability be assessed experimentally?

- Methodological Answer : Decomposition is influenced by moisture, oxygen, and temperature. Pathways include:

- Hydrolysis : Releases hydroxylamine and trimethylsilanol. Monitor via ¹H NMR (disappearance of TMS peaks at 0.1 ppm) .

- Oxidative Degradation : Forms nitroso derivatives under O₂. Use GC-MS to detect NO byproducts .

- Stability Testing :

Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset ~150°C).

Accelerated Aging : Store samples at 40°C/75% RH; analyze weekly via FT-IR for Si-O bond integrity.

Q. How can researchers resolve contradictions in reported reactivity of this compound across different studies?

- Methodological Answer : Discrepancies often arise from impurities or variable reaction conditions. Mitigation strategies:

Purity Assessment : Characterize batches via ¹H/¹³C NMR and elemental analysis.

Control Experiments : Replicate studies under strict anhydrous vs. ambient conditions.

Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-hydroxylamine) to trace reaction pathways .

Q. What advanced analytical techniques are suitable for characterizing this compound and its derivatives?

- Methodological Answer :

- GC-MS : Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility. Monitor molecular ion [M]⁺ at m/z 177 .

- ¹H/¹³C NMR : Key peaks include Si-CH₃ (δ 0.1 ppm) and N-O-Si (δ 3.2 ppm) .

- X-ray Crystallography : Resolve crystal structure to confirm silylation geometry (limited by low melting point).

Data Contradiction Analysis

Q. Why do some studies report lower yields in hydroxamic acid synthesis despite optimal stoichiometry?

- Methodological Answer : Competing side reactions (e.g., over-silylation or acid chloride hydrolysis) may occur. Solutions:

- Kinetic Control : Add acid chloride dropwise at low temperatures (−10°C) to favor monoacylation.

- Moisture Exclusion : Use molecular sieves or activated alumina in reaction mixtures .

Application in Material Science

Q. How is this compound utilized in the development of flotation agents for mineral processing?

- Methodological Answer : The compound serves as a precursor for hydroxamic acids, which chelate metal ions (e.g., rare earth elements). Protocol:

Synthesize Octylhydroxamic Acid : React with octanoyl chloride, then purify via recrystallization.

Flotation Testing : Evaluate adsorption on bastnäsite (Ce,La)CO₃F using zeta potential measurements and microflotation cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.